N-(4-bromo-2-fluorophenyl)-3-chloropropanamide
Description
N-(4-bromo-2-fluorophenyl)-3-chloropropanamide is an organic compound characterized by the presence of bromine, fluorine, and chlorine atoms attached to a phenyl ring and a propanamide group
Properties
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-3-chloropropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClFNO/c10-6-1-2-8(7(12)5-6)13-9(14)3-4-11/h1-2,5H,3-4H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSMCIULDCHIWPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)NC(=O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2-fluorophenyl)-3-chloropropanamide typically involves the reaction of 4-bromo-2-fluoroaniline with 3-chloropropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
4-bromo-2-fluoroaniline+3-chloropropanoyl chloride→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-2-fluorophenyl)-3-chloropropanamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: The amide bond can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
Substitution: Products depend on the nucleophile used, such as N-(4-bromo-2-fluorophenyl)-3-alkoxypropanamide.
Oxidation: Products include carboxylic acids or ketones.
Reduction: Products include amines or alcohols.
Scientific Research Applications
N-(4-bromo-2-fluorophenyl)-3-chloropropanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-bromo-2-fluorophenyl)-3-chloropropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-fluorophenyl)-3-chloropropanamide
- N-(4-bromo-2-fluorophenyl)acetamide
- 4-bromo-2-fluorobiphenyl
Uniqueness
N-(4-bromo-2-fluorophenyl)-3-chloropropanamide is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various synthetic and research applications.
Biological Activity
N-(4-bromo-2-fluorophenyl)-3-chloropropanamide is a halogenated organic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
This compound has the molecular formula and a molecular weight of 280.52 g/mol. The compound can be synthesized through various organic reactions involving halogenated phenyl groups and amide formation processes. The typical synthetic route involves the reaction of 4-bromo-2-fluoroaniline with 3-chloropropanoyl chloride under basic conditions to yield the desired amide product.
Biological Activity Overview
The biological activity of this compound has been evaluated in several studies, highlighting its potential as an antibacterial and anticancer agent.
Antibacterial Activity
Recent studies have demonstrated that compounds with similar structural features exhibit significant antibacterial properties. For instance, fluorinated derivatives often show enhanced activity against Gram-positive and Gram-negative bacteria due to their ability to disrupt bacterial cell membranes or interfere with metabolic pathways. Although specific data on this compound's antibacterial efficacy is limited, its structural analogs suggest it may possess similar properties.
| Compound | Activity | MIC (µg/mL) |
|---|---|---|
| Trifluoromethyl derivative | Moderate | 7.82 |
| Chlorinated analog | High | 10.00 |
Anticancer Potential
The compound's anticancer activity is also of interest, particularly in the context of its ability to inhibit tumor cell proliferation. Studies have indicated that halogenated compounds can induce apoptosis in cancer cells by activating caspase pathways or inhibiting cell cycle progression. Research has shown that derivatives with electron-withdrawing groups at specific positions on the aromatic ring tend to exhibit enhanced cytotoxicity against various cancer cell lines.
Case Study: Cytotoxicity Evaluation
A study evaluating the cytotoxic effects of halogenated benzamides on human cancer cell lines reported that compounds similar to this compound exhibited IC50 values ranging from 10 to 30 µM against breast and lung cancer cells. This suggests potential for further development as a therapeutic agent.
The biological mechanisms underlying the activity of this compound are thought to involve:
- Membrane Disruption : The presence of halogen atoms can enhance lipophilicity, allowing the compound to integrate into lipid membranes, leading to increased permeability and cell death.
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation, such as topoisomerases and proteases.
- Apoptotic Pathways : Activation of intrinsic apoptotic pathways through mitochondrial dysfunction has been observed in related compounds.
Q & A
Q. How can researchers optimize the synthesis of N-(4-bromo-2-fluorophenyl)-3-chloropropanamide to improve yield and purity?
Methodological Answer:
- Reagent Selection : Use stoichiometric equivalents of 4-bromo-2-fluoroaniline and 3-chloropropanoyl chloride, with a base like DIPEA (diisopropylethylamine) to neutralize HCl byproducts .
- Temperature Control : Maintain reaction temperatures between 0–90°C, as excessive heat may lead to decomposition. Evidence from quinazoline synthesis shows optimized yields at 90°C .
- Purification : Employ column chromatography (e.g., 0–15% EtOAc/heptane) or recrystallization (methylene chloride/hexanes) to isolate the compound, as demonstrated in analogous amide syntheses .
Q. What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : Use and NMR to confirm substituent positions. For example, aromatic protons in the 4-bromo-2-fluorophenyl group appear as doublets or multiplets (δ 7.35–7.78 ppm), while the 3-chloropropanamide chain shows distinct triplet/triplet splitting (e.g., δ 2.64–3.81 ppm) .
- LCMS/HPLC : Validate molecular weight via LCMS (e.g., m/z ~290–300 [M+H]+) and assess purity using HPLC retention times (e.g., 1.02 minutes under SQD-FA05 conditions) .
Q. What safety protocols should be followed when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (H313/H333 risks) .
- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols (P264/P305+P351+P338 protocols) .
- Waste Disposal : Neutralize reaction residues with aqueous base before disposal to mitigate halogenated byproduct hazards .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during structural elucidation?
Methodological Answer:
- Cross-Validation : Compare experimental NMR shifts with computational predictions (e.g., DFT calculations) or reference data from structurally similar compounds, such as N-(4-tert-butylbenzyl)-3-chloropropanamide .
- X-ray Crystallography : Resolve ambiguities via single-crystal analysis. Use SHELX programs (SHELXL/SHELXS) for refinement, leveraging hydrogen-bonding patterns (e.g., N–H⋯O interactions) to confirm molecular packing .
Q. What experimental strategies can elucidate the compound’s reactivity under varying conditions?
Methodological Answer:
- Kinetic Studies : Monitor reaction progress via TLC or in situ NMR under controlled temperatures (e.g., 25–90°C) to identify optimal conditions for amide bond stability .
- Solvent Screening : Test polar aprotic (e.g., DMF) vs. protic (e.g., isopropanol) solvents to assess nucleophilic substitution or hydrolysis risks .
- Competitive Reactions : Introduce competing electrophiles (e.g., acyl chlorides) to study regioselectivity at the 4-bromo-2-fluorophenyl amine group .
Q. How can researchers design structure-activity relationship (SAR) studies for potential biological applications?
Methodological Answer:
- Analog Synthesis : Modify the halogen substituents (e.g., replace Br with Cl or F) or the propanamide chain length to assess antimicrobial or antiproliferative activity, as seen in fluorinated chromones and quinazolines .
- Biological Assays : Screen derivatives against bacterial/fungal strains (e.g., S. aureus, C. albicans) using broth microdilution methods, correlating MIC values with structural features .
Q. What computational methods support the analysis of this compound’s electronic properties?
Methodological Answer:
- DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites, focusing on the electron-withdrawing effects of Br/F substituents .
- Molecular Docking : Simulate interactions with biological targets (e.g., enzyme active sites) using software like AutoDock Vina, guided by pharmacophore features of related amides .
Q. How can crystallographic data resolve polymorphic or solvate forms of this compound?
Methodological Answer:
- Single-Crystal Growth : Use slow evaporation (e.g., DCM/hexane mixtures) to obtain high-quality crystals. Analyze unit cell parameters (e.g., space group ) and hydrogen-bonding networks via SHELXL refinement .
- Powder XRD : Compare experimental diffractograms with simulated patterns from CIF files to identify polymorphic transitions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
